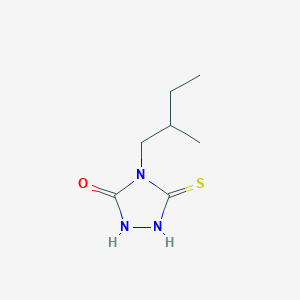

5-Mercapto-4-(2-metilbutil)-4H-1,2,4-triazol-3-OL

Descripción general

Descripción

The compound 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL is a derivative of the 1,2,4-triazole family, which is known for its biological activity and potential in biomedical applications. The presence of both amino and mercapto functional groups in the triazole ring structure allows for a variety of chemical modifications and the synthesis of biologically active heterocyclic compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the use of nucleophilic groups that can participate in various reactions. For instance, the electrochemical oxidation of catechols in the presence of 4-amino-3-methyl-5-mercapto-1,2,4-triazole has been studied, showing that the mercapto group can selectively participate in Michael addition reactions . Additionally, improved methods for the synthesis of 5-substituted-4-amino-3-mercapto-(4H)-1,2,4-triazoles have been developed, offering advantages over classic synthesis methods .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using techniques such as X-ray crystallography. For example, the crystal structure of novel Schiff bases derived from 3-(2-ethoxyphenyl)-4-amino-5-mercapto-4H-1,2,4-triazole has been investigated, providing insights into the arrangement of these molecules . The triorganotin derivatives of 3-mercapto-4-methyl-4H-1,2,4-triazol have also been characterized, revealing a one-dimensional zigzag polymeric chain structure .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including cyclization under conventional and microwave conditions, which can lead to the formation of antimicrobial agents . The reactivity of the mercapto group in these compounds is significant, as it can participate in the formation of disulfides and other derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their functional groups and molecular structure. The presence of mercapto and amino groups can lead to the formation of hydrogen bonds, as observed in the crystal structures of mercapto functionalized 1,3,4-thiadiazoles . These interactions can affect the solubility, stability, and reactivity of the compounds. Additionally, the antimicrobial activity of these derivatives suggests that they have significant potential as microbiocides .

Aplicaciones Científicas De Investigación

Aplicaciones antifúngicas

Los compuestos triazólicos, incluido el 5-Mercapto-4-(2-metilbutil)-4H-1,2,4-triazol-3-OL, podrían usarse potencialmente como agentes antifúngicos. Los medicamentos que contienen triazol disponibles comercialmente, como fluconazol y voriconazol, se utilizan por sus propiedades antifúngicas .

Aplicaciones anticancerígenas

Los triazoles se han estudiado por sus posibles propiedades anticancerígenas. Son capaces de unirse en el sistema biológico con una variedad de enzimas y receptores, lo que podría hacerlos efectivos para combatir el cáncer .

Aplicaciones antioxidantes

Los triazoles también pueden exhibir propiedades antioxidantes. Esto los hace potencialmente útiles para combatir el estrés oxidativo, que está implicado en varias enfermedades .

Aplicaciones antiinflamatorias

Las propiedades antiinflamatorias de los triazoles podrían hacerlos útiles en el tratamiento de afecciones caracterizadas por la inflamación .

Aplicaciones antivirales

Los triazoles han mostrado potencial como agentes antivirales. Esto podría hacerlos útiles en el tratamiento de diversas infecciones virales .

Aplicaciones antiepilépticas

Los triazoles, incluido el this compound, podrían usarse potencialmente en el tratamiento de la epilepsia .

Aplicaciones antimicrobianas

Los triazoles se han utilizado en química medicinal y se incluyen en la clase de antimicrobianos debido a su perfil de seguridad y excelente índice terapéutico .

Aplicaciones antihipertensivas

Los triazoles también se han estudiado por sus posibles propiedades antihipertensivas. Esto podría hacerlos útiles en el tratamiento de la presión arterial alta .

Mecanismo De Acción

Target of Action

The primary targets of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL are likely to be a variety of enzymes and receptors in the biological system . Triazole compounds, which include this compound, are known for their ability to bind readily in the biological system .

Mode of Action

Triazole derivatives are known to interact with their targets, leading to a variety of biological activities . The presence of nitrogen atoms in the triazole ring enhances its ability to bind with biological targets .

Biochemical Pathways

Triazole derivatives have been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that these compounds may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with triazole derivatives , it

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3OS/c1-3-5(2)4-10-6(11)8-9-7(10)12/h5H,3-4H2,1-2H3,(H,8,11)(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGVWZSXUPKWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN1C(=O)NNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371443 | |

| Record name | 4-(2-Methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

306936-78-7 | |

| Record name | 4-(2-Methylbutyl)-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1301096.png)

![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1301102.png)

![Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301115.png)